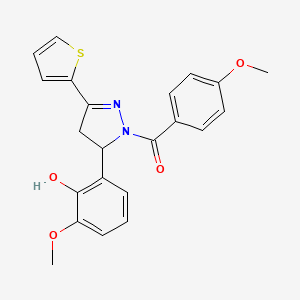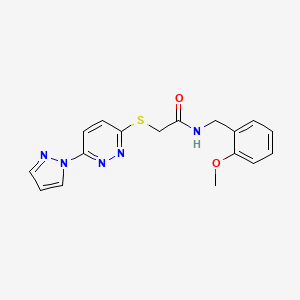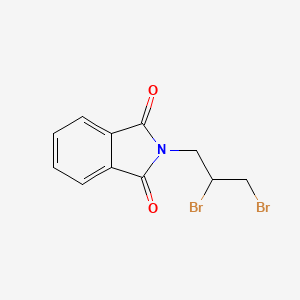![molecular formula C12H12O2 B2840232 3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid CAS No. 1823902-30-2](/img/structure/B2840232.png)
3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid is a compound that features a bicyclo[1.1.1]pentane moiety attached to a benzoic acid group. This unique structure imparts distinct physicochemical properties, making it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary targets of 3-(Bicyclo[11It’s known that bicyclo[111]pentane (BCP) derivatives have been used in drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . The appeal of the BCP fragment originates from its ability to add three-dimensional character and saturation to compounds .
Mode of Action
The exact mode of action of 3-(Bicyclo[11Bcp derivatives are known to interact with their targets by adding three-dimensional character and saturation to compounds . This can increase the fraction of sp3-hybridised carbon atoms in a drug molecule, which has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .
Biochemical Pathways
The specific biochemical pathways affected by 3-(Bicyclo[11The use of bcp derivatives in drug discovery suggests that they may interact with a variety of biochemical pathways, depending on the specific targets they are designed to interact with .
Pharmacokinetics
The ADME properties of 3-(Bicyclo[11It’s known that increasing the solubility and potency of a medicine can reduce the therapeutic dose required, potentially avoiding drug-drug interactions and drug-induced liver injury through metabolic activation . BCP derivatives have been documented to have increased or equal solubility/potency/metabolic stability and decreased non-specific binding of lead compounds .
Result of Action
The molecular and cellular effects of 3-(Bicyclo[11The use of bcp derivatives in drug discovery suggests that they may have a variety of effects, depending on the specific targets they are designed to interact with .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-(Bicyclo[11It’s known that the bcp motif has emerged within drug discovery as a valuable bioisostere, suggesting that it may be designed to withstand a variety of environmental conditions .
Biochemical Analysis
Biochemical Properties
It is known that the bicyclo[1.1.1]pentane (BCP) motif, to which this compound belongs, has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . The appeal of the BCP fragment originates from its ability to add three-dimensional character and saturation to compounds .
Cellular Effects
It is known that BCP derivatives have been used in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks .
Molecular Mechanism
It is known that BCP derivatives can interact with various biomolecules in a unique manner due to their highly strained three-membered ring structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by its functionalization. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, or through radical or nucleophilic addition across the central bond of [1.1.1]propellane . These methods allow for the installation of various substituents at the bridgehead positions.
Industrial Production Methods: Large-scale synthesis can be achieved through flow photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be further functionalized to produce this compound.
Chemical Reactions Analysis
Types of Reactions: 3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can modify the carboxylic acid group to alcohols or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate derivatives, while reduction can produce alcohols.
Scientific Research Applications
3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: Its unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: It is used in the production of advanced materials, including liquid crystals and molecular rods.
Comparison with Similar Compounds
- 3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
Comparison: 3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid is unique due to its combination of the bicyclo[1.1.1]pentane core with a benzoic acid group. This structure provides a balance of rigidity and functional versatility, making it distinct from other bicyclo[1.1.1]pentane derivatives. Its bioisosteric properties also offer advantages in drug design, such as improved solubility and metabolic stability .
Properties
IUPAC Name |
3-(1-bicyclo[1.1.1]pentanyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-11(14)9-2-1-3-10(4-9)12-5-8(6-12)7-12/h1-4,8H,5-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVGLVPRPZMXHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2840156.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B2840160.png)
![Isopropyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2840162.png)
![(2E)-2-{[ethyl(phenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2840163.png)
![N-{[(4-nitrophenyl)amino]carbonyl}alanine](/img/structure/B2840164.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2840165.png)
![1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B2840166.png)
![10-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2840167.png)

![2-[4-(Tert-butyl)phenoxy]-4-methyl-6-phenyl-3-pyridinyl methyl sulfone](/img/structure/B2840169.png)
![Methyl 4-(2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate](/img/structure/B2840171.png)
![N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1,3-benzothiazole-2-carboxamide](/img/structure/B2840172.png)
